2-(Benzyloxy)-N-(3-bromobenzyl)acetamide
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-4-7-14(9-15)10-18-16(19)12-20-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOVSHAAMYPPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amide Containing Compounds Research
The amide functional group is a cornerstone of organic and medicinal chemistry, renowned for its prevalence in pharmaceuticals, natural products, and agrochemicals. Amide bonds are fundamental to the structure of peptides and proteins, highlighting their biological ubiquity. The exploration of novel amide-containing compounds like 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is driven by the continuous search for new molecules with unique properties and applications.
Amides are recognized for their chemical stability, a consequence of the resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability, however, also presents a challenge for their synthesis and transformation. Consequently, a significant area of research is dedicated to developing new and efficient methods for amide bond formation and cleavage. The study of specific amides such as this compound contributes to a deeper understanding of how peripheral chemical features—in this case, the benzyloxy and 3-bromobenzyl groups—influence the reactivity and properties of the core amide linkage.
Relevance to Advanced Synthetic Organic Chemistry Methodologies
The synthesis of N-benzylamides, a class to which 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide belongs, is a focal point for the development of innovative synthetic methods. Modern organic chemistry emphasizes the importance of atom economy and sustainable practices, moving away from traditional, often harsh, reaction conditions.
Recent advancements in this area include the use of electrocatalysis with transition metal complexes as a greener alternative to conventional thermal processes. For instance, the electrochemical oxidation of aromatic compounds in the presence of copper salts has been shown to facilitate the formation of N-phenylacetamides and N-benzylacetamides under mild conditions. researchgate.net Such methodologies, which often utilize readily available starting materials like acetonitrile as both a solvent and a reactant, represent the cutting edge of sustainable organic synthesis. researchgate.net The synthesis of this compound could potentially be achieved or optimized using these advanced techniques, making it a relevant case study for methodological development.
Another area of innovation is the radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides, a reaction that proceeds with water as the only byproduct. researchgate.net While this specific reaction does not directly produce the target molecule, the underlying principles of radical-mediated C-C bond formation are pertinent to the broader field of amide synthesis and functionalization.
Role As a Privileged Scaffold or Key Intermediate in Complex Molecule Synthesis
Strategic Design of Retrosynthetic Pathways
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like this compound, several retrosynthetic disconnections can be envisaged, primarily centered around the robust amide bond.
Fragment Coupling Approaches in Target Synthesis
The most direct retrosynthetic disconnection of this compound is at the amide bond. This approach breaks the molecule into two key fragments: benzyloxyacetic acid and 3-bromobenzylamine (B82478). This strategy is highly convergent and allows for the independent synthesis and modification of each fragment before their final coupling. This modularity is particularly advantageous for creating a library of analogues by varying either the carboxylic acid or the amine component. For instance, substituting benzyloxyacetic acid with other alkoxyacetic acids or replacing 3-bromobenzylamine with other substituted benzylamines would readily generate a diverse set of related compounds.
A plausible synthetic route originating from this disconnection would involve the synthesis of benzyloxyacetic acid, potentially via the Williamson ether synthesis from a benzyl halide and a salt of glycolic acid. The 3-bromobenzylamine can be prepared from 3-bromobenzaldehyde (B42254) through reductive amination or from 3-bromobenzyl bromide via a Gabriel synthesis or direct amination. The final step is the coupling of these two fragments to form the target amide.
Convergent and Divergent Synthetic Strategies
The synthesis of this compound and its analogues can be approached using both convergent and divergent strategies, each offering distinct advantages. wikipedia.orgscholarsresearchlibrary.com
In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. For the synthesis of analogues of this compound, one could envision a strategy starting from a common precursor, for example, N-(3-bromobenzyl)-2-hydroxyacetamide. This intermediate could then be subjected to a variety of alkylating agents (e.g., different substituted benzyl halides) in a divergent fashion to generate a library of analogues with diverse ether functionalities in place of the benzyloxy group. This approach is highly efficient for generating structural diversity from a single, readily accessible starting material.
Exploration of Amide Bond Formation Techniques for Compound Construction
Classical Amide Coupling Reagents and Reaction Conditions
Traditional methods for amide bond formation typically involve the activation of the carboxylic acid component (benzyloxyacetic acid) to make it more susceptible to nucleophilic attack by the amine (3-bromobenzylamine). nih.gov A variety of classical coupling reagents have been developed for this purpose.
One common approach is the use of carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.combachem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce the risk of racemization (if chiral centers were present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.combachem.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Another class of widely used coupling reagents includes phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.combachem.com These reagents are known for their high efficiency and rapid reaction times, often providing the desired amide in high yield with minimal side products. peptide.comluxembourg-bio.com The choice between these reagents often depends on the specific substrates and the desired reaction conditions.
| Coupling Reagent Class | Example Reagents | Typical Additives | Common Solvents |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | DCM, DMF |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | - | DMF, NMP |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIPEA, NMM | DMF, DCM |
Emerging Catalytic Approaches for Amide Synthesis
In recent years, there has been a significant push towards the development of more sustainable and atom-economical methods for amide bond formation, with a focus on catalytic approaches that avoid the use of stoichiometric activating agents. ucl.ac.uksigmaaldrich.commdpi.comcatalyticamidation.info These methods are highly desirable from a green chemistry perspective as they generate less waste. sigmaaldrich.com
Boron-based catalysts , such as boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net These reactions typically proceed at elevated temperatures with the removal of water, often via azeotropic distillation. The proposed mechanism involves the formation of a borate (B1201080) ester intermediate which facilitates the dehydration process. researchgate.net
Transition metal catalysts , based on elements like titanium, zirconium, and ruthenium, have also been developed for direct amide synthesis. researchgate.netacs.org For example, certain ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com While not directly applicable to the coupling of a carboxylic acid and an amine, this highlights the ongoing innovation in catalytic amide synthesis.
The development of catalytic, metal-free amide synthesis is also an active area of research, with strategies involving dual catalysis systems, for instance, combining visible light and an N-heterocyclic carbene (NHC), showing promise for atom-economical amide bond formation under redox-neutral conditions. acs.org
| Catalytic Approach | Catalyst Type | Key Features |
| Boron-Catalyzed Amidation | Boronic acids, Boric acid | Direct condensation, requires water removal |
| Transition Metal Catalysis | Ti, Zr, Ru complexes | Can enable novel reaction pathways (e.g., dehydrogenative coupling) |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, can operate under mild conditions |
Solid-Phase Synthesis Methodologies for Scaffold Derivatization
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, making it an ideal strategy for exploring the structure-activity relationships of analogues of this compound. luxembourg-bio.comresearchgate.netnih.gov In a typical solid-phase approach, one of the starting materials is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a sequential manner. google.com Excess reagents and byproducts are easily removed by simple filtration and washing, which greatly simplifies the purification process. google.com
For the synthesis of analogues of the target compound, either the benzyloxyacetic acid or the 3-bromobenzylamine fragment could be attached to a suitable resin. For example, 3-bromobenzylamine could be immobilized on a resin, and then a variety of carboxylic acids, including benzyloxyacetic acid and its derivatives, could be coupled to it using standard solution-phase coupling reagents. After the coupling reaction is complete, the desired amide can be cleaved from the resin to yield the final product.
This methodology is highly amenable to automation and allows for the parallel synthesis of a large number of compounds. researchgate.net The choice of resin and linker is crucial and depends on the specific chemistry being performed and the desired cleavage conditions. The development of traceless linkers has further enhanced the utility of solid-phase synthesis, allowing for the release of the target molecule without any residual atoms from the linker. acs.org
| Synthesis Stage | Description |
| Resin Functionalization | Attachment of one of the key fragments (e.g., 3-bromobenzylamine) to a solid support via a suitable linker. |
| Amide Bond Formation | Coupling of the resin-bound fragment with the other fragment (e.g., benzyloxyacetic acid) in solution. |
| Washing | Removal of excess reagents and byproducts by washing the resin with appropriate solvents. |
| Cleavage | Release of the final product, this compound, from the solid support. |
Green Chemistry Principles in Synthetic Route Optimization
Solvent-Free or Environmentally Benign Reaction Conditions
Traditional amide bond formation often relies on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. bohrium.comarabjchem.org Green chemistry seeks to replace these with safer alternatives or eliminate them entirely.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. semanticscholar.orgcmu.edu These methods, often facilitated by techniques like microwave irradiation or mechanochemistry (grinding/trituration), can lead to faster reaction times, cleaner product profiles, and simplified work-up procedures. bohrium.comresearchgate.net For the synthesis of N-substituted amides, reacting a carboxylic acid with an amine or urea (B33335) under solvent-free conditions, sometimes with a catalyst like boric acid, has proven effective. bohrium.comsemanticscholar.org This approach eliminates the need for solvent heating, recovery, and disposal, directly aligning with waste prevention principles. bohrium.com
Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options. Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. researchgate.netorganic-chemistry.org Catalytic methods have been developed for the direct conversion of nitriles to N-substituted amides in refluxing water. researchgate.net Ionic liquids (ILs) have also emerged as potential green reaction media. arabjchem.org Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds (VOCs). Acidic ionic liquids can act as both solvent and catalyst in amidation reactions, streamlining the process. arabjchem.org
Biocatalysis: Enzymes offer a powerful tool for green amide bond formation. nih.govrsc.org Lipases, for instance, can catalyze the direct amidation of carboxylic acids and amines with high specificity and efficiency under mild conditions. nih.govnumberanalytics.com These biocatalytic reactions can often be performed in aqueous media or non-hazardous organic solvents, significantly reducing the environmental impact. nih.govrsc.org The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to be effective for a wide range of substrates. nih.gov
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Free (Microwave) | Reactants mixed and irradiated in a microwave oven. | Rapid reaction times, reduced side reactions, energy efficient. researchgate.net | Requires specialized equipment, potential for localized overheating. |
| Solvent-Free (Mechanochemistry) | Reactants are ground together, sometimes with a catalyst. bohrium.com | Simple, low energy, avoids bulk heating and solvents. bohrium.com | May not be suitable for all substrates, scalability can be a challenge. |
| Aqueous Media | Reaction performed in water, often with a catalyst. | Non-toxic, non-flammable, inexpensive. researchgate.net | Limited solubility of organic reactants, may require co-solvents. |
| Ionic Liquids | Reaction performed in an ionic liquid, which can also act as a catalyst. arabjchem.org | Recyclable, low volatility, tunable properties. arabjchem.org | Higher cost, potential toxicity and disposal issues. |
| Biocatalysis (Enzymatic) | Use of an enzyme (e.g., lipase) in a buffered aqueous or organic solvent. nih.gov | High selectivity, mild conditions, biodegradable catalyst. nih.govnumberanalytics.com | Enzymes can be sensitive to conditions, higher initial cost. |
Atom Economy and Reaction Efficiency Improvements
Beyond benign conditions, green chemistry emphasizes the efficiency of the chemical transformation itself. Atom economy and other metrics are used to quantify the "greenness" of a reaction. wikipedia.org
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgchemrxiv.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org
Formula for Atom Economy:
Traditional amide synthesis often involves the use of stoichiometric coupling reagents (like carbodiimides) or the conversion of the carboxylic acid to a more reactive species like an acid chloride. sigmaaldrich.comwalisongo.ac.id These methods suffer from poor atom economy, as the coupling agents and activating groups are consumed in the reaction and become waste byproducts. sigmaaldrich.comscranton.edu
Catalytic Amidation: The development of catalytic methods for direct amide formation from carboxylic acids and amines is a key goal in green chemistry. sigmaaldrich.comresearchgate.netdntb.gov.ua These reactions avoid the need for stoichiometric activators, generating water as the only byproduct and thus achieving a much higher atom economy. rsc.org Catalysts based on boron (e.g., boric acid), transition metals (e.g., ruthenium, zirconium), and biocatalysts (enzymes) have been successfully employed. sigmaaldrich.comwalisongo.ac.idresearchgate.net Catalytic processes are inherently more sustainable as a small amount of catalyst can facilitate many transformations, minimizing waste. rsc.org
One-Pot Synthesis: One-pot or tandem reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, significantly improve process efficiency. nih.gov This approach reduces solvent usage, minimizes waste from purification steps, and saves time and energy. nih.gov For instance, a one-pot procedure could involve the in situ formation of an amide from a carboxylic acid, followed by another transformation on a different part of the molecule, all without intermediate work-up. nih.govresearchgate.netrsc.org
Table 2: Atom Economy Comparison for a Generic Amide Synthesis
| Synthetic Route | Generic Reaction | Reactants | Desired Product | Byproducts | Atom Economy |
|---|
| Acid Chloride Route | R-COOH + SOCl₂ → R-COCl R-COCl + 2 R'-NH₂ → R-CONH-R' | R-COOH, SOCl₂, 2 R'-NH₂ | R-CONH-R' | SO₂, HCl, R'-NH₃Cl | Low (significant mass in byproducts). walisongo.ac.id | | Coupling Reagent Route (DCC) | R-COOH + R'-NH₂ + DCC → R-CONH-R' | R-COOH, R'-NH₂, DCC | R-CONH-R' | Dicyclohexylurea (DCU) | Low (DCC is a high mass reagent that becomes waste). walisongo.ac.id | | Direct Catalytic Amidation | R-COOH + R'-NH₂ --(Catalyst)--> R-CONH-R' | R-COOH, R'-NH₂ | R-CONH-R' | H₂O | High (approaches 100% in ideal cases). walisongo.ac.idrsc.org |
By applying these green chemistry principles, the synthesis of this compound and its analogues can be optimized to be more sustainable, efficient, and economically viable, reflecting the modern demands of pharmaceutical and chemical manufacturing. numberanalytics.com
Reactivity at the Benzyl Bromide Moiety
The 3-bromobenzyl fragment of the molecule contains an aryl bromide, a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
Direct nucleophilic aromatic substitution on the bromophenyl ring of this compound is generally not favored. Aryl halides are inherently unreactive toward classical SN1 and SN2 reaction pathways due to the high strength of the C(sp²)-Br bond and steric hindrance. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the halogen, which are absent in this molecule.
However, modern synthetic methods have enabled nucleophilic substitutions on aryl halides through transition-metal catalysis. For instance, copper-catalyzed reactions can facilitate the introduction of nucleophiles like azides, which can then be used in subsequent transformations such as cycloadditions. While direct examples involving this compound are not prominent in the literature, the principles of these catalyzed substitutions are broadly applicable.
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular frameworks. nih.gov These reactions exhibit high functional group tolerance, making them suitable for a multifunctional molecule like this compound. nih.gov
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.govrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov This method is widely used due to the stability and low toxicity of the boron reagents. nih.gov
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Benzyloxy)-N-(3-phenylbenzyl)acetamide |
| This compound | 4-Methylphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 2-(Benzyloxy)-N-(3-(p-tolyl)benzyl)acetamide |
| This compound | Thiophene-2-boronic acid | CataXCium A Pd G3, K₃PO₄ | 2-(Benzyloxy)-N-(3-(thiophen-2-yl)benzyl)acetamide |
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. beilstein-journals.org It is generally co-catalyzed by palladium and copper(I) salts in the presence of an amine base. beilstein-journals.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.govresearchgate.net The Sonogashira coupling is a highly reliable method for synthesizing aryl alkynes. beilstein-journals.org
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Benzyloxy)-N-(3-(phenylethynyl)benzyl)acetamide |
| This compound | Trimethylsilylacetylene | PdCl₂(dppf), CuI, TEA | 2-(Benzyloxy)-N-(3-((trimethylsilyl)ethynyl)benzyl)acetamide |
| This compound | Propargyl alcohol | Pd(OAc)₂, PPh₃, DIPA | 2-(Benzyloxy)-N-(3-(3-hydroxyprop-1-yn-1-yl)benzyl)acetamide |
Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high (E) stereoselectivity. nih.gov The reaction requires a palladium catalyst and a base to regenerate the active catalytic species. nih.govsemanticscholar.org This method is a powerful tool for the vinylation of aryl halides. chemrxiv.org
| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Product (E-isomer) |
| This compound | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(Benzyloxy)-N-(3-styrylbenzyl)acetamide |
| This compound | Butyl acrylate | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Butyl 3-(3-(((2-(benzyloxy)acetyl)amino)methyl)phenyl)acrylate |
| This compound | 4-Vinylpyridine | PdCl₂(PPh₃)₂, NaOAc, DMF | 2-(Benzyloxy)-N-(3-(2-(pyridin-4-yl)vinyl)benzyl)acetamide |
The cross-coupling reactions described above all proceed via a common catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: beilstein-journals.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromobenzyl moiety. This is often the rate-limiting step and results in the formation of an arylpalladium(II) complex.
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):
In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, a process facilitated by the base.
In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and Cu(I) salt, transfers the alkyne group to the palladium complex. beilstein-journals.org
In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond.
Reductive Elimination (for Suzuki and Sonogashira) or β-Hydride Elimination (for Heck):
For Suzuki and Sonogashira couplings, the two organic fragments on the palladium(II) center couple and are released as the final product, regenerating the Pd(0) catalyst.
For the Heck reaction, a β-hydride elimination from the alkylpalladium intermediate forms the product alkene and a hydridopalladium(II) species. The base then promotes the elimination of H-Br from this species to regenerate the Pd(0) catalyst. nih.gov
The choice of ligands on the palladium catalyst is crucial for modulating its reactivity, stability, and selectivity. Phosphine ligands, such as triphenylphosphine (B44618) or bulkier, electron-rich phosphines, are commonly employed to facilitate these transformations. illinois.edu
Transformations Involving the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the underlying hydroxyl function of the 2-hydroxyacetamide (B1193895) core. Its removal is a key transformation for revealing this functionality for further derivatization.
Hydrogenolysis: This is the most common and often cleanest method for benzyl ether deprotection. It involves the cleavage of the C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net An alternative, known as catalytic transfer hydrogenation, uses a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265) in place of H₂ gas, which can be more convenient for laboratory-scale synthesis.
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) is particularly effective and can offer chemoselectivity in complex molecules. researchgate.net Other strong acids can also be used, but this method is generally reserved for substrates that can tolerate harsh acidic conditions.
Oxidative Cleavage: For substrates containing functional groups that are sensitive to reduction (e.g., alkynes, nitro groups), oxidative methods provide a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving benzyl ethers, particularly those with electron-donating groups on the benzyl ring. More recently, methods using nitroxyl-radical catalysts in combination with a co-oxidant have been developed for the deprotection of benzyl groups under mild, ambient temperature conditions. doi.org
| Deprotection Method | Typical Reagents and Conditions | Product |
| Catalytic Hydrogenolysis | H₂, Pd/C, in Ethanol or Ethyl Acetate | N-(3-bromobenzyl)-2-hydroxyacetamide |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in Methanol, reflux | N-(3-bromobenzyl)-2-hydroxyacetamide |
| Lewis Acid Cleavage | BCl₃, in Dichloromethane, -78 °C to rt | N-(3-bromobenzyl)-2-hydroxyacetamide |
| Oxidative Cleavage | DDQ, in CH₂Cl₂/H₂O | N-(3-bromobenzyl)-2-hydroxyacetamide |
Direct modification of the unsubstituted phenyl ring of the benzyloxy group while it is attached to the acetamide core is synthetically challenging due to potential side reactions on the other aromatic ring. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) would likely lead to a mixture of products.
A more synthetically useful strategy involves the initial use of a substituted benzyl protecting group. For example, a p-methoxybenzyl (PMB) ether can be selectively cleaved under mild oxidative conditions (e.g., with DDQ) that would leave an unsubstituted benzyl ether intact. This allows for differential protection and deprotection in more complex synthetic sequences. Therefore, derivatization is often considered at the stage of selecting the protecting group rather than modifying it post-installation.
Reactions at the Amide Linkage
The amide bond is a cornerstone of organic chemistry and biochemistry, known for its stability. However, it can undergo several transformations under specific conditions.
Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by acid or base. The reaction yields a carboxylic acid and an amine. For this compound, hydrolysis would result in benzyloxyacetic acid and (3-bromophenyl)methanamine.
Generally, amide hydrolysis requires harsh conditions, such as heating in the presence of a strong acid or base. google.com For instance, the hydrolysis of phthalic acid amides to their corresponding carboxylic acids is carried out at temperatures above 300°F with a strong mineral acid to achieve a product with low amide nitrogen content. google.com The rate of hydrolysis is influenced by temperature and the concentration of the acid. google.com More recent methods have explored the use of metal oxide catalysts, such as Nb2O5, for the hydrolysis of amides to carboxylic acids under milder conditions. rsc.org
The general scheme for the hydrolysis of this compound is presented below:
| Reactant | Reagents | Products |
| This compound | H₂O, H⁺ or OH⁻, heat | Benzyloxyacetic acid + (3-Bromophenyl)methanamine |
The nitrogen atom of the amide in this compound is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under specific conditions, it can undergo alkylation and acylation.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to favor N-alkylation over O-alkylation. Studies on the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride under microwave irradiation in the presence of powdered potassium hydroxide (B78521) have shown that the N-alkylated product is the main product. researchgate.net The use of phase-transfer catalysts can also influence the reaction, though to a minor extent in some cases. researchgate.net
N-Acylation: The introduction of an acyl group to the amide nitrogen to form an imide is also possible. This transformation generally requires deprotonation of the amide followed by reaction with an acylating agent such as an acid chloride or anhydride.
A summary of potential N-alkylation and N-acylation reactions is provided in the table below:
| Reaction | Reagents | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkylated amide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | N-acylated amide (Imide) |
Investigations into Regioselective and Chemoselective Reactivity Patterns
The structure of this compound presents several reactive sites, making regioselectivity and chemoselectivity important considerations in its transformations. The molecule contains three key functional groups: the amide, the benzyl ether, and the bromo-substituted benzene (B151609) ring.
Chemoselectivity: In reactions involving nucleophiles or electrophiles, the relative reactivity of these functional groups will determine the outcome. For instance, under conditions for amide hydrolysis (strong acid or base and heat), the benzyl ether linkage might also be susceptible to cleavage, although ethers are generally more stable than amides under these conditions.
In reactions involving organometallic reagents, the bromine atom on the aromatic ring could be a site for transformations such as Suzuki or Heck coupling. The conditions for these cross-coupling reactions are typically mild enough not to affect the amide or ether functionalities, thus allowing for chemoselective modification of the aryl bromide.
Regioselectivity: For reactions occurring on the 3-bromobenzyl aromatic ring, the bromine atom and the benzylic methylene (B1212753) group direct incoming electrophiles. The bromine atom is a deactivating but ortho-, para-directing group, while the methylene group is a weakly activating, ortho-, para-directing group. The combined electronic effects of these substituents would influence the position of any further substitution on this ring.
Investigations into the reactivity of similar N-substituted acetamides can provide insights. For example, in the alkylation of N-phenyl-2-phenylacetamide, competition between N-alkylation, O-alkylation, and C-alkylation (at the carbon alpha to the carbonyl) is observed, with the N-product being predominant under certain microwave conditions. researchgate.net This highlights the potential for multiple reactive sites within a seemingly simple amide structure.
The following table outlines potential selective reactions:
| Reaction Type | Potential Site of Reactivity | Conditions | Selectivity |
| Palladium-catalyzed cross-coupling | C-Br bond on the 3-bromobenzyl ring | Pd catalyst, base, coupling partner | Chemoselective for the aryl bromide |
| Electrophilic Aromatic Substitution | 3-Bromobenzyl ring | Electrophile, Lewis acid | Regioselectivity directed by Br and CH₂ substituents |
| Amide Reduction | Amide carbonyl | Strong reducing agents (e.g., LiAlH₄) | Chemoselective reduction of the amide to an amine |
Further experimental studies on this compound are necessary to fully elucidate its reactivity and the specific conditions required to achieve high levels of regio- and chemoselectivity.
Structure Activity Relationship Sar Investigations at the Molecular Level
Design and Synthesis of Structural Analogues of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide
Modifications of the Benzyloxy Moiety and Its Impact on Molecular Interactions
The benzyloxy group is a significant pharmacophore in many biologically active molecules. nih.gov Its presence in this compound suggests a crucial role in target binding, potentially through hydrophobic and π-π stacking interactions. nih.gov To investigate its importance, a series of analogues can be synthesized with modifications to this moiety.
Alterations could include:
Positional Isomers: Moving the benzyloxy group to different positions on the phenyl ring (ortho, meta, para) can significantly impact activity. Studies on other compounds have shown that the para-position is often optimal for enhancing inhibitory activity against certain enzymes like monoamine oxidase B (MAO-B). nih.gov
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyloxy group can modulate its electronic properties and steric bulk. This can influence binding affinity and selectivity.
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different hydrophobic and electronic interactions within the binding pocket of a target protein.
Alteration of the Ether Linkage: Replacing the ether oxygen with other functionalities, such as a thioether or an amine, can probe the importance of the oxygen atom's hydrogen bond accepting capability.
The following table outlines potential modifications to the benzyloxy moiety and their hypothesized impact on molecular interactions.
| Modification | Rationale | Potential Impact on Molecular Interactions |
| Shifting the benzyloxy group to the ortho or meta position | To explore the optimal spatial arrangement for target binding. | May decrease activity if the para position is crucial for key interactions. nih.gov |
| Introducing electron-donating groups (e.g., -OCH3, -CH3) on the benzyl ring | To increase electron density and potentially enhance π-π stacking interactions. | Could improve binding affinity if the target pocket has electron-deficient aromatic residues. |
| Introducing electron-withdrawing groups (e.g., -Cl, -NO2) on the benzyl ring | To decrease electron density and potentially alter binding modes. | May be beneficial if the target pocket has electron-rich residues or for creating specific halogen bonds. |
| Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring | To introduce heteroatoms that can act as hydrogen bond acceptors or alter aromatic interactions. | Could lead to new, favorable interactions with the target protein. |
Derivatization of the Bromobenzyl Substituent and Its Influence on Activity
The 3-bromobenzyl group is another critical component of the molecule, likely contributing to its binding affinity and selectivity. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Key derivatizations of the bromobenzyl substituent include:
Positional Isomers of Bromine: Moving the bromine atom to the ortho or para position of the benzyl ring can help to map the topology of the binding site and determine the optimal position for halogen bonding.
Replacement of Bromine with Other Halogens: Substituting bromine with fluorine, chlorine, or iodine allows for a systematic investigation of the effect of halogen size, electronegativity, and polarizability on activity.
Introduction of Other Substituents: Replacing the bromine atom with a variety of other functional groups (e.g., methyl, methoxy (B1213986), nitro) can probe the steric and electronic requirements of the binding pocket.
Modification of the Benzyl Ring: Replacing the phenyl ring with other cyclic systems can explore the impact of different ring sizes and conformations on biological activity.
The table below details potential modifications to the bromobenzyl substituent and their expected influence on activity.
| Modification | Rationale | Potential Influence on Activity |
| Moving the bromo substituent to the ortho or para position | To determine the optimal position for halogen bonding or steric interactions. | Could either increase or decrease activity depending on the specific topology of the target's binding site. |
| Replacing bromine with fluorine, chlorine, or iodine | To modulate the strength and nature of halogen bonds and other interactions. | The optimal halogen will depend on the specific electronic and steric environment of the binding pocket. |
| Replacing the bromo group with a methyl or methoxy group | To assess the importance of the halogen atom versus a simple hydrophobic or hydrogen-bond-accepting group. | May lead to a loss of activity if halogen bonding is a key interaction. |
| Replacing the phenyl ring with a cyclohexyl or other non-aromatic ring | To evaluate the necessity of the aromatic system for π-stacking or other aromatic interactions. | Likely to decrease activity if aromatic interactions are critical for binding. |
Alterations to the Amide Linkage and Spacing between Aromatic Systems
The amide linkage is a common feature in many pharmaceuticals and is known to form crucial hydrogen bonds with protein backbones. researchgate.net The distance and relative orientation between the two aromatic systems, dictated by the acetamide (B32628) linker, are also critical for optimal binding.
Potential modifications in this region include:
Homologation: Increasing the length of the alkyl chain between the ether oxygen and the amide carbonyl (e.g., from acetamide to propionamide) would alter the spacing between the benzyloxy and bromobenzyl moieties.
Introduction of Rigidity: Incorporating cyclic structures or double bonds into the linker could restrict conformational flexibility, which may lead to a more favorable binding entropy.
Amide N-Alkylation: Substitution on the amide nitrogen could probe for steric tolerance in that region of the binding pocket, but may also disrupt a critical hydrogen bond donation.
Amide Isosteres: Replacing the amide bond with bioisosteres such as a reverse amide, an ester, or a ketone could evaluate the importance of the specific hydrogen bonding pattern of the amide group.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. abq.org.br These studies provide valuable insights into the molecular basis of activity and can guide the design of new analogues.
Prediction of Binding Modes and Affinities with Biological Targets
Through molecular docking simulations, various possible binding poses of this compound within the active site of a target protein can be generated and scored based on their predicted binding free energy. This allows for the identification of the most probable binding mode. The docking results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on similar acetamide-containing compounds have revealed the importance of hydrogen bonding between the amide moiety and amino acid residues in the active site. researchgate.net
Identification of Key Pharmacophoric Features for Target Recognition
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing the docked poses of this compound and its active analogues, key pharmacophoric features can be identified. These typically include:
Aromatic/Hydrophobic Regions: Corresponding to the benzyloxy and bromobenzyl groups.
Hydrogen Bond Donors and Acceptors: Primarily the N-H and C=O groups of the amide linkage, and the ether oxygen of the benzyloxy moiety.
Halogen Bond Donor: The bromine atom on the bromobenzyl ring.
Understanding these key features is crucial for the rational design of new compounds with improved affinity and selectivity. For example, if a specific hydrogen bond is identified as critical for activity, new analogues can be designed to optimize this interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds in the α-substituted acetamido-N-benzylacetamide series, including "this compound," QSAR studies have been instrumental in understanding the structural requirements for their anticonvulsant effects. These investigations aim to predict the biological activity of novel derivatives, thereby guiding the synthesis of more potent therapeutic agents. researchgate.netkg.ac.rs
The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. atlantis-press.com By quantifying these properties using molecular descriptors, statistical models can be constructed to predict the activity of unsynthesized compounds. For the anticonvulsant N-benzylacetamide derivatives, these studies typically involve the calculation of a wide array of descriptors, which can be broadly categorized as constitutional, topological, electronic, physicochemical, and quantum-chemical. kg.ac.rs
The development of a robust QSAR model for this class of compounds generally follows a standardized workflow. Initially, the three-dimensional structures of the molecules are computationally modeled and their energy is minimized to obtain a stable conformation. kg.ac.rs Subsequently, a large number of molecular descriptors are calculated using specialized software. Due to the high dimensionality of the data, variable selection methods such as genetic function algorithms (GFA) or multiple linear regression (MLR) are employed to identify the most relevant descriptors that significantly contribute to the biological activity. scholarsresearchlibrary.comresearchgate.net The predictive power of the resulting QSAR models is then rigorously evaluated through internal and external validation techniques. kg.ac.rs
Research findings for the broader class of α-substituted acetamido-N-benzylacetamides have consistently shown that a combination of 2D and 3D descriptors yields models with high predictive accuracy for anticonvulsant activity. kg.ac.rs This suggests that both the general topology and the spatial arrangement of the atoms are crucial for the interaction with the biological target. Specifically, electronic and topological features have been identified as playing a more significant role than constitutional parameters. kg.ac.rs
While specific QSAR studies detailing the molecular descriptor values for "this compound" were not found in the public domain, the general findings from studies on analogous compounds provide valuable insights into the key structural determinants of activity. The following tables outline the types of molecular descriptors that have been identified as significant in QSAR models of anticonvulsant N-benzylacetamides.
Table 1: Key Molecular Descriptor Classes in QSAR Models of N-Benzylacetamides
| Descriptor Class | Description | Relevance to Anticonvulsant Activity |
| Physicochemical | Describes properties like lipophilicity (ClogP), molar refractivity, and polar surface area. | Lipophilicity is crucial for crossing the blood-brain barrier, a prerequisite for CNS-acting drugs. Molar refractivity relates to the volume of the molecule and its polarizability, influencing binding interactions. researchgate.net |
| Electronic | Includes descriptors such as partial charges on specific atoms and dipole moments. | The distribution of charges within the molecule affects electrostatic interactions with the receptor, which are often key to binding affinity. researchgate.net |
| Topological | Numerical representations of molecular branching and connectivity, such as the Wiener index. | These descriptors encode information about the size, shape, and degree of branching of the molecule, which can influence how it fits into a receptor's binding pocket. researchgate.netkg.ac.rs |
| Quantum-Chemical | Derived from quantum mechanical calculations, these include energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). | HOMO and LUMO energies are related to the molecule's reactivity and its ability to participate in charge-transfer interactions with the biological target. kg.ac.rs |
Table 2: Examples of Significant Molecular Descriptors for Anticonvulsant N-Benzylacetamides
| Descriptor | Type | Significance in QSAR Models |
| ClogP | Physicochemical | A measure of the molecule's hydrophobicity, which influences its ability to cross biological membranes. researchgate.net |
| Wiener Index | Topological | Reflects the compactness of the molecule. researchgate.net |
| Partial Charge on Carbonyl Carbon | Electronic | The partial charge on the carbonyl carbon of the acetamide group can be involved in crucial hydrogen bonding or electrostatic interactions with the receptor. researchgate.net |
| HOMO/LUMO Energy Gap | Quantum-Chemical | A smaller energy gap can indicate higher reactivity, which may be important for the compound's mechanism of action. kg.ac.rs |
| Number of Hydrogen Bond Donors/Acceptors | Physicochemical | The ability to form hydrogen bonds is a critical factor in drug-receptor interactions. researchgate.net |
Mechanistic Investigations of Biological Interactions in Vitro and Cell Based Systems
Elucidation of Molecular Targets and Pathways
Specific molecular targets and biological pathways affected by 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide have not been elucidated. The following areas of investigation have no reported findings for this compound:
No research could be found that has examined the inhibitory activity of this compound against any enzymes, including kinases or proteases.
There are no published studies on the binding affinity or modulatory effects of this compound on any physiological receptors.
The potential for this compound to act as a modulator of protein-protein interactions has not been investigated in any publicly accessible research.
Cellular Mechanism of Action Studies
The cellular mechanisms through which this compound might exert biological effects are unknown.
No studies have been conducted to determine if this compound engages with any intracellular targets.
There is no information available on whether this compound causes any perturbation of cellular signaling pathways.
Investigation of Specific Molecular Recognition Events and Binding Kinetics
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific molecular recognition events and binding kinetics of the compound this compound. While the broader class of N-substituted acetamide (B32628) derivatives has been a subject of investigation in various therapeutic areas, including as P2Y14R antagonists and anticonvulsants, studies detailing the in vitro and cell-based biological interactions of this particular molecule are not currently available in the public domain.
Consequently, there is no data to report on its binding affinity (such as Kd, Ki, or IC50 values) to any specific biological targets. Similarly, information regarding its binding kinetics, including association (kon) and dissociation (koff) rates, remains uncharacterized. Mechanistic studies that would elucidate the nature of its interactions with proteins, enzymes, or receptors at a molecular level have not been documented.
Therefore, it is not possible to construct data tables or provide detailed research findings on the molecular recognition profile of this compound at this time. Further empirical research, including binding assays, crystallography, and computational modeling, would be required to determine its biological targets and characterize the kinetics and specific molecular interactions that may define its pharmacological or biological activity.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity Indices
No peer-reviewed articles or database entries presenting quantum chemical calculations on the electronic structure and reactivity of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide were identified.
Such a study, were it to be conducted, would typically involve Density Functional Theory (DFT) methods to calculate properties that describe the molecule's reactivity and stability. Key parameters that would be determined are listed in the table below.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. |
| Energy Gap (ΔE) | The difference between EHOMO and ELUMO; a larger gap suggests higher stability and lower reactivity. |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
| Global Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table represents theoretical data that could be generated for this compound, but is not based on existing research.
Conformational Analysis and Energy Landscapes of the Compound
There is no available research on the conformational analysis or the potential energy landscape of this compound.
A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape. Such an analysis would typically involve:
Systematic or stochastic searches to explore the rotational possibilities around single bonds.
Quantum mechanical calculations to determine the relative energies of the identified conformers.
Construction of a potential energy surface to visualize the energy landscape and identify low-energy minima (stable conformers) and the energy barriers between them.
Molecular Dynamics Simulations for Ligand-Target Interactions
No published molecular dynamics (MD) simulation studies feature this compound as a ligand interacting with a biological target.
MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, if a biological target were identified for this compound, MD simulations could:
Predict the binding mode and affinity of the compound to the active site of a protein.
Analyze the stability of the ligand-protein complex over time.
Identify key amino acid residues involved in the interaction.
Calculate the binding free energy to quantify the strength of the interaction.
Prediction of Spectroscopic Parameters for Structural Elucidation Methodologies
There are no computational studies in the public domain that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.
Theoretical calculations, often using DFT, can predict spectroscopic data with a high degree of accuracy. These predictions are invaluable for:
Confirming the identity and structure of a synthesized compound by comparing theoretical spectra with experimental data.
Assigning specific signals in experimental spectra to particular atoms or vibrational modes within the molecule.
Understanding the relationship between molecular structure and spectroscopic properties.
The table below outlines the types of spectroscopic data that could be theoretically predicted.
| Spectroscopic Method | Predicted Parameters |
| ¹H NMR | Chemical shifts (δ) of hydrogen atoms. |
| ¹³C NMR | Chemical shifts (δ) of carbon atoms. |
| Infrared (IR) | Vibrational frequencies, corresponding to the stretching and bending of chemical bonds. |
| UV-Visible | Electronic transition wavelengths (λmax) and oscillator strengths. |
This table represents theoretical data that could be generated for this compound, but is not based on existing research.
Reaction Mechanism Modeling and Transition State Analysis
No theoretical studies on the reaction mechanism for the synthesis of this compound, or any subsequent reactions involving it, have been published.
Computational modeling can be employed to elucidate the step-by-step pathway of a chemical reaction. This involves:
Identifying reactants, products, and potential intermediates.
Locating transition state structures , which are the highest energy points along the reaction coordinate.
Calculating activation energies , which determine the rate of the reaction.
Constructing a reaction energy profile to visualize the energetic landscape of the entire transformation.
This type of analysis provides fundamental insights into reaction feasibility, kinetics, and potential side reactions.
Applications As a Synthetic Precursor and Building Block
Utilization in Complex Natural Product Synthesis
While direct applications of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural components are representative of key synthons used in such endeavors. The benzyloxy group is a common protecting group for alcohols, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further elaboration. The acetamide (B32628) linkage is a fundamental component of peptides and various alkaloids.
The N-(3-bromobenzyl) moiety, in particular, offers a strategic point for carbon-carbon or carbon-heteroatom bond formation, which is a cornerstone of complex molecule synthesis. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. This approach is instrumental in building the carbon skeleton of many natural products.
Below is a table illustrating the potential synthetic transformations involving the key functional groups of this compound that are relevant to natural product synthesis.
| Functional Group | Potential Transformation | Reagents and Conditions | Relevance to Natural Product Synthesis |
| 3-Bromobenzyl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of biaryl linkages found in various alkaloids and polyketides. |
| 3-Bromobenzyl | Heck Coupling | Alkene, Pd catalyst, base | Introduction of vinyl groups for further functionalization. |
| 3-Bromobenzyl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Formation of aryl-alkyne bonds, precursors to various heterocyclic systems. |
| Benzyloxy | Deprotection (Hydrogenolysis) | H₂, Pd/C | Unmasking of a hydroxyl group for subsequent reactions like esterification or etherification. |
Role in the Synthesis of Diverse Pharmaceutical Intermediates
The structure of this compound makes it a valuable building block for the synthesis of a wide array of pharmaceutical intermediates. The acetamide scaffold is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.
The true synthetic versatility of this compound in pharmaceutical chemistry lies in the reactivity of the aryl bromide. This functional group is a key handle for introducing molecular diversity. For example, the synthesis of novel kinase inhibitors, which are a significant class of anticancer drugs, often involves the construction of complex heterocyclic systems. The 3-bromobenzyl group can be a starting point for building such scaffolds through intramolecular or intermolecular cyclization reactions following a coupling step.
Furthermore, the bromine atom can be converted to other functional groups, such as amines, nitriles, or boronic esters, which are themselves valuable intermediates for further synthetic manipulations. This allows for the generation of a multitude of derivatives from a single precursor.
The following table outlines some of the key reactions that highlight the role of this compound as a precursor to pharmaceutical intermediates.
| Reaction Type | Reagents | Resulting Intermediate | Potential Therapeutic Area |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivative | Kinase inhibitors, GPCR modulators |
| Cyanation | CuCN or Zn(CN)₂, heat | 3-Cyanobenzyl derivative | Enzyme inhibitors, heterocyclic synthesis |
| Borylation | Bis(pinacolato)diboron, Pd catalyst | 3-Boronic ester derivative | Versatile intermediate for Suzuki couplings |
| Lithiation-Substitution | n-BuLi, then electrophile | Diverse 3-substituted benzyl (B1604629) derivatives | Broad applicability in drug discovery |
Development of Diverse Chemical Libraries via Parallel Synthesis and Combinatorial Chemistry
The design of this compound is well-suited for the construction of chemical libraries for high-throughput screening in drug discovery. Its structure contains a central scaffold that can be systematically decorated with a variety of chemical appendages through parallel synthesis.
In a typical combinatorial approach, the 3-bromo position serves as the primary point of diversification. A library of different building blocks, such as a collection of boronic acids or amines, can be reacted with this compound in a parallel fashion to generate a large number of distinct products. This allows for the rapid exploration of the chemical space around the core scaffold, which can be crucial for identifying lead compounds with desired biological activities.
The benzyloxy group can also be a point of diversification. After debenzylation, the resulting hydroxyl group can be acylated or alkylated with a library of carboxylic acids or alkyl halides. This two-dimensional diversification strategy significantly increases the size and diversity of the resulting chemical library.
The table below summarizes a potential combinatorial synthesis strategy using this compound as the starting material.
| Diversification Point | Reaction | Building Block Library | Resulting Library Scaffold |
| Position 3 of the benzyl ring | Suzuki Coupling | Diverse aryl and heteroaryl boronic acids | 2-(Benzyloxy)-N-(3-arylbenzyl)acetamides |
| Position 3 of the benzyl ring | Buchwald-Hartwig Amination | Primary and secondary amines | 2-(Benzyloxy)-N-(3-(amino)benzyl)acetamides |
| Benzyloxy group (after deprotection) | Acylation | Various carboxylic acids or acyl chlorides | 2-(Acyloxy)-N-(3-substituted-benzyl)acetamides |
| Benzyloxy group (after deprotection) | Etherification | Different alkyl halides | 2-(Alkoxy)-N-(3-substituted-benzyl)acetamides |
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms presents a transformative approach for the synthesis and library generation of 2-(benzyloxy)-N-(3-bromobenzyl)acetamide analogues. syrris.comatomfair.combohrium.com Continuous flow processes offer numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and scalability. atomfair.com For the synthesis of amide bonds, a key feature of the target molecule, flow chemistry has been shown to be particularly effective. researchgate.net
Automated flow synthesis platforms can be programmed to perform multiple reaction steps sequentially, incorporating in-line analysis and purification. syrris.com This enables the rapid generation of a library of analogues by systematically varying the building blocks. For instance, a variety of substituted benzylamines and benzyloxyacetic acids could be reacted under a range of conditions to quickly establish structure-activity relationships. nih.gov The use of stopped-flow synthesis, an intermediate approach, allows for automated experimentation with minimal reagent consumption, which is ideal for early-stage discovery. nih.gov
Below is a hypothetical data table illustrating the potential for optimizing the synthesis of an N-benzylacetamide derivative using an automated flow platform.
Table 1: Hypothetical Optimization of N-Benzylacetamide Synthesis in an Automated Flow System
| Entry | Amine | Acid | Coupling Agent | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Acetic Acid | HATU | 80 | 5 | 75 |
| 2 | Benzylamine | Acetic Acid | HATU | 100 | 5 | 85 |
| 3 | Benzylamine | Acetic Acid | HATU | 100 | 2 | 78 |
| 4 | Benzylamine | Acetic Acid | T3P | 100 | 5 | 92 |
| 5 | 3-Bromobenzylamine (B82478) | Benzyloxyacetic Acid | T3P | 120 | 5 | 95 |
Exploration of Novel Catalytic Transformations for Derivatization
The structural features of this compound, including the benzylic C-H bonds, the aryl bromide, and the amide linkage, offer multiple handles for novel catalytic transformations to generate diverse analogues. Late-stage functionalization, the modification of a complex molecule at a late step in its synthesis, is a powerful strategy in drug discovery. nih.gov
For the benzyloxy and benzyl (B1604629) moieties, direct C-H bond activation and functionalization represent a frontier in organic synthesis. researchgate.net Palladium-catalyzed C-H arylation, for instance, could be employed to introduce new aryl groups at the benzylic positions, significantly altering the steric and electronic properties of the molecule. rsc.org The aryl bromide presents a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. researchgate.net
Furthermore, the amide bond itself can be a site for derivatization through catalytic methods. Recent advances have demonstrated the potential for the late-stage functionalization of amides, offering new avenues for molecular editing. nih.gov
The following table provides a representative overview of potential catalytic derivatizations of a core N-benzylacetamide scaffold.
Table 2: Representative Catalytic Derivatizations of an N-Benzylacetamide Scaffold
| Reaction Type | Catalyst/Reagent | Position of Derivatization | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)2, SPhos, K3PO4 | 3-bromo position | Biaryl compound |
| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP, NaOtBu | 3-bromo position | Aryl amine |
| C-H Arylation | Pd(OAc)2, Ag2CO3 | Benzylic position | Diarylmethyl derivative |
| N-H Functionalization | Sc(OTf)3, Et3N | Amide nitrogen | Tertiary amide |
Advanced In Vitro Profiling Technologies for Deeper Mechanistic Insights
To gain a deeper understanding of the biological mechanism of action of this compound and its analogues, advanced in vitro profiling technologies are indispensable. High-throughput screening (HTS) of small molecule libraries against a panel of biological targets is a common starting point in drug discovery. medcraveonline.comacs.orgnih.govnuvisan.comnih.gov
Cell-based assays provide a more physiologically relevant context for evaluating compound activity. researchgate.netbroadinstitute.org These assays can be designed to monitor specific cellular pathways, such as signaling cascades involved in cell proliferation or apoptosis. researchgate.netnuvisan.comnih.gov For instance, if the target compound is hypothesized to be a kinase inhibitor, its effect on phosphorylation events within a specific pathway can be quantified. mdpi.com
Modern mass spectrometry techniques are also playing an increasingly important role in elucidating the mechanism of action of small molecules. nih.gov These technologies can be used to identify the direct protein targets of a compound and to study its metabolic fate within cells. nih.gov
A representative data table from a kinase inhibitor profiling screen is shown below.
Table 3: Illustrative Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| Kinase A | 95 | 50 |
| Kinase B | 88 | 120 |
| Kinase C | 25 | >10,000 |
| Kinase D | 92 | 85 |
| Kinase E | 15 | >10,000 |
Design of Next-Generation Analogues based on Advanced SAR Insights
The data generated from the synthesis of analogue libraries and their in vitro profiling provides the foundation for structure-activity relationship (SAR) studies. adventinformatics.com SAR analysis aims to identify the key structural features of a molecule that are responsible for its biological activity and to guide the design of more potent and selective next-generation analogues. nih.gov
For this compound, SAR studies would systematically explore the effects of modifications at the benzyloxy group, the 3-bromobenzyl moiety, and the acetamide (B32628) linker. For example, the nature and position of substituents on both aromatic rings would be varied to probe their influence on target binding. mdpi.comnih.gov The length and flexibility of the linker between the two aromatic systems could also be optimized.
Computational modeling and quantitative structure-activity relationship (QSAR) approaches can be used to build predictive models that correlate structural features with biological activity. cambridge.org These models can then be used to prioritize the synthesis of new analogues with a higher probability of success. nih.gov
The following table illustrates a hypothetical SAR analysis for a series of analogues.
Table 4: Hypothetical Structure-Activity Relationship (SAR) Data
| Analogue | R1 (on Benzyloxy) | R2 (on Benzyl) | Linker | IC50 (nM) |
|---|---|---|---|---|
| 1 | H | 3-Br | -CH2CONHCH2- | 500 |
| 2 | 4-F | 3-Br | -CH2CONHCH2- | 250 |
| 3 | H | 3-Cl | -CH2CONHCH2- | 450 |
| 4 | H | 3-Br | -CONHCH2- | 1000 |
| 5 | 4-F | 3-Cl | -CH2CONHCH2- | 150 |
Q & A
Q. What are the optimal synthetic routes for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, and how can intermediates be characterized?
The synthesis typically involves a multi-step process:
- Step 1 : Benzyl protection of hydroxyl groups using reagents like 3-bromobenzyl chloride (e.g., 4-Bromobenzyl chloride, CAS 589-17-3, mp 36–40°C) to introduce the 3-bromobenzyl moiety .
- Step 2 : Coupling reactions, such as amide bond formation via activation of carboxylic acids (e.g., using HATU or EDCI) with amines. For example, hydrogenation under Pd/C catalysis in H₂ can reduce protecting groups, as seen in analogous acetamide syntheses .
- Characterization : Intermediates are validated via -NMR (e.g., δ 7.03–7.83 ppm for aromatic protons), -NMR, and HRMS. For example, in related compounds, HRMS data confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 441.28) .
Q. How can the purity and structural integrity of this compound be verified?
- Chromatography : Flash chromatography (e.g., hexane/EtOAc 2:1) is used for purification, followed by HPLC with UV detection (λ = 254 nm) for purity assessment .
- Spectroscopy : -NMR detects impurities (<1%) via integration of proton signals. For example, benzyloxy groups show characteristic singlets at δ 5.13 ppm .
- Melting Point : Consistency with literature values (e.g., 48–87°C for benzyl alcohol derivatives) ensures crystallinity .
Q. What solubility properties are critical for formulating this compound in biological assays?
- Aqueous Solubility : Use shake-flask methods with UV-Vis quantification. Related acetamides (e.g., N-(4-Bromophenyl)acetamide) exhibit low water solubility (~0.1 mg/mL), necessitating DMSO or ethanol co-solvents .
- LogP Estimation : Calculated via HPLC retention times or software (e.g., ChemAxon). For brominated analogs, logP values range from 3.5–4.2, indicating high lipophilicity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., Hsp90). The bromobenzyl group may occupy hydrophobic pockets, as seen in C-terminal Hsp90 inhibitors .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects. The electron-withdrawing bromine atom enhances electrophilic reactivity at the acetamide carbonyl .
Q. What strategies resolve contradictory activity data in SAR studies of brominated acetamides?
- Control Experiments : Test analogs with halogen substitutions (e.g., 3-fluorobenzyl vs. 3-bromobenzyl) to isolate electronic vs. steric effects. For example, 3-bromo derivatives showed 10-fold higher cytoprotective activity than fluoro analogs in neuronal glucotoxicity models .
- Metabolic Stability : Assess microsomal degradation (e.g., human liver microsomes) to rule out false negatives due to rapid clearance .
Q. How can advanced NMR techniques elucidate dynamic conformational changes in this compound?
- NOESY/ROESY : Detect spatial proximity between the benzyloxy and bromobenzyl groups. For biphenyl analogs, NOE correlations between aromatic protons (δ 7.20–7.48 ppm) confirm restricted rotation .
- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to estimate rotational barriers (e.g., ΔG‡ ~12 kcal/mol for similar acetamides) .
Q. What analytical methods optimize detection limits in trace impurity profiling?
- LC-MS/MS : Use MRM mode (e.g., Q1/Q3 transitions for molecular ion → fragment ions) to quantify impurities <0.1%. For brominated compounds, isotopic patterns () aid identification .
- GC-MS Headspace : Detect volatile byproducts (e.g., benzyl chloride) from synthetic steps, with LODs as low as 10 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
